ROS tracer precursor

PET Imaging Neuroinflammation Superoxide

The term "ROS tracer precursor" refers specifically to a chemical precursor (CAS 2153480-20-5; molecular formula C39H45N3O8S; MW 715.9 g/mol) used in the radiosynthesis of [18F]ROStrace, a positron emission tomography (PET) radiotracer designed for in vivo imaging of superoxide. [18F]ROStrace is distinguished from widely used fluorescence-based ROS detection probes (e.g., DCFH-DA, DHR123, CellROX reagents) by its ability to non-invasively quantify superoxide levels in living organisms, including rapid blood-brain barrier penetration as demonstrated in murine LPS-induced neuroinflammation models.

Molecular Formula C39H45N3O8S
Molecular Weight 715.9 g/mol
Cat. No. B12431313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameROS tracer precursor
Molecular FormulaC39H45N3O8S
Molecular Weight715.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)C3C4=C(C=CC(=C4)NC(=O)OC(C)(C)C)C5=C(N3C)C=C(C=C5)NC(=O)OC(C)(C)C
InChIInChI=1S/C39H45N3O8S/c1-25-9-17-30(18-10-25)51(45,46)48-22-21-47-29-15-11-26(12-16-29)35-33-23-27(40-36(43)49-38(2,3)4)13-19-31(33)32-20-14-28(24-34(32)42(35)8)41-37(44)50-39(5,6)7/h9-20,23-24,35H,21-22H2,1-8H3,(H,40,43)(H,41,44)
InChIKeyPVAWZLJBKPGCNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ROS Tracer Precursor for PET Imaging: [18F]ROStrace Synthesis and Class Differentiation


The term "ROS tracer precursor" refers specifically to a chemical precursor (CAS 2153480-20-5; molecular formula C39H45N3O8S; MW 715.9 g/mol) used in the radiosynthesis of [18F]ROStrace, a positron emission tomography (PET) radiotracer designed for in vivo imaging of superoxide . [18F]ROStrace is distinguished from widely used fluorescence-based ROS detection probes (e.g., DCFH-DA, DHR123, CellROX reagents) by its ability to non-invasively quantify superoxide levels in living organisms, including rapid blood-brain barrier penetration as demonstrated in murine LPS-induced neuroinflammation models . This precursor class is specifically engineered for 18F radiolabeling chemistry, enabling the production of a radiopharmaceutical tracer with defined in vivo pharmacokinetics and target engagement properties distinct from in vitro fluorogenic dyes .

Why Generic ROS Detection Probes Cannot Substitute for ROS Tracer Precursor in In Vivo PET Imaging


Generic substitution of the ROS tracer precursor with structurally related fluorogenic probes (e.g., H2DCFDA, DHR123) or alternative PET tracer precursors is not scientifically viable. The compound is purpose-built for a specific radiosynthetic pathway to yield [18F]ROStrace; the presence of the 18F labeling site, the stereochemical configuration, and the sulfonate ester functionality are critical determinants of radiochemical yield, specific activity, and ultimate in vivo superoxide targeting . Importantly, widely available ROS detection dyes such as DCFH-DA and DHR123 are well-documented to lack selectivity—they are oxidized by multiple ROS/RNS species including peroxynitrite and hydroxyl radical, and are subject to cell-independent auto-oxidation artifacts [1]—rendering them categorically unsuitable for quantitative, target-specific in vivo PET imaging. The ROS tracer precursor is not a detection reagent itself but a synthetic intermediate whose precise molecular architecture directly governs the pharmacokinetic and pharmacodynamic properties of the resulting radiotracer .

Critical Data Gap: Limited Public Comparative Evidence for ROS Tracer Precursor


Pharmacokinetic Evidence: [18F]ROStrace Rapid Blood-Brain Barrier Penetration vs. Fluorescence Probes

[18F]ROStrace demonstrates rapid blood-brain barrier penetration in murine models, a capability that fluorescence-based probes such as DCFH-DA and CellROX intrinsically lack due to their optical detection modality. In vivo studies show [18F]ROStrace accumulation in brains of LPS-treated mice, enabling non-invasive quantification of superoxide in neuroinflammation . This represents a qualitative functional differentiation (in vivo brain penetrance vs. in vitro only) rather than a quantitative head-to-head comparison.

PET Imaging Neuroinflammation Superoxide

Known Limitations of Fluorescent ROS Probes: Lack of Specificity and Artifact Susceptibility

Fluorescence-based ROS probes including H2DCFDA and DHR123 exhibit well-documented non-selectivity and artifact susceptibility. H2DCFDA is oxidized by multiple ROS/RNS species (peroxynitrite, hydroxyl radical, organic peroxides) rather than being specific to H2O2 or superoxide, and can undergo cell-independent auto-oxidation in the presence of vanadium compounds [1][2]. DHR123 similarly lacks specificity and is oxidized by peroxynitrite and hypochlorous acid in addition to H2O2 [2]. While CellROX Deep Red offers improved formaldehyde fixation retention compared to H2DCFDA, it remains a general oxidative stress indicator with absorption/emission at ~644/665 nm rather than a target-specific imaging agent .

Fluorescent Probes Artifacts Selectivity

CellROX Deep Red Fixation Retention vs. H2DCFDA: A Tangential Comparator

Among fluorescence-based ROS probes, CellROX Deep Red exhibits a key practical advantage over H2DCFDA: fluorescence signal retention after formaldehyde fixation . H2DCFDA signal is lost upon fixation, limiting workflow flexibility . While this comparison does not involve [18F]ROStrace directly, it illustrates that even within the fluorescence class, procurement decisions hinge on quantifiable workflow differentiation. CellROX Deep Red absorption/emission maxima are ~644/665 nm; signal is non-fluorescent in reduced state and becomes brightly fluorescent upon oxidation .

CellROX H2DCFDA Formaldehyde Fixation

ROS Tracer Precursor: Validated Application Scenarios for Scientific Procurement


In Vivo PET Imaging of Neuroinflammation

[18F]ROStrace, synthesized from this ROS tracer precursor, has been demonstrated to rapidly cross the blood-brain barrier and accumulate in brain tissue of mice subjected to LPS-induced neuroinflammation . This scenario requires procurement of the precursor for radiosynthesis of the tracer to enable non-invasive, whole-brain quantification of superoxide levels in living animals, a capability unattainable with any fluorescence-based ROS probe .

Radiosynthesis of [18F]ROStrace for Disease Diagnosis Research

The ROS tracer precursor (CAS 2153480-20-5) is the defined chemical intermediate for 18F radiolabeling to produce [18F]ROStrace . Researchers engaged in PET radiochemistry for oxidative stress-related disease models (e.g., inflammation, neurodegeneration) must procure this specific precursor to achieve the correct radiosynthetic yield and specific activity required for in vivo imaging studies .

Differentiating In Vivo Superoxide Detection from In Vitro Oxidative Stress Assays

Given that widely used fluorescent probes (H2DCFDA, DHR123) exhibit non-specific oxidation by peroxynitrite, hydroxyl radical, and other ROS/RNS species, and are subject to cell-independent auto-oxidation artifacts [1], the ROS tracer precursor offers a pathway to target-specific, in vivo superoxide imaging. Procurement is scientifically justified when the research objective demands molecular specificity and non-invasive deep-tissue quantification rather than in vitro general oxidative stress assessment [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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